REACTION_CXSMILES
|
[CH3:1][C:2](=O)[CH2:3][C:4](=O)[CH3:5].[NH2:8][C:9]1[N:13]=[C:12]([S:14][CH3:15])[NH:11][N:10]=1>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH3:5])[N:10]2[N:11]=[C:12]([S:14][CH3:15])[N:13]=[C:9]2[N:8]=1
|
Name
|
|
Quantity
|
11.54 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)SC
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)SC
|
Name
|
ice water
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
stirred ˜20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 1 L RBF with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
warmed in an oil bath to
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
slowly poured
|
Type
|
CUSTOM
|
Details
|
to precipitate product
|
Type
|
CUSTOM
|
Details
|
Solids were isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with 250 mL of water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=C(N2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |